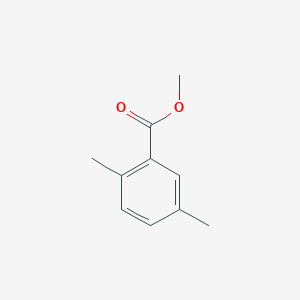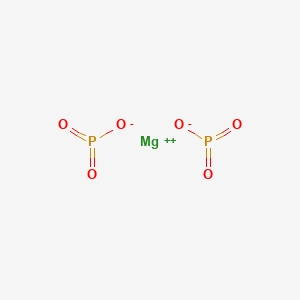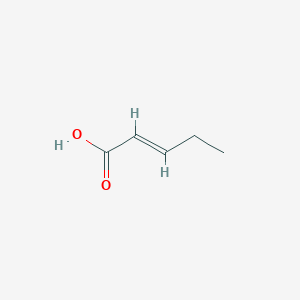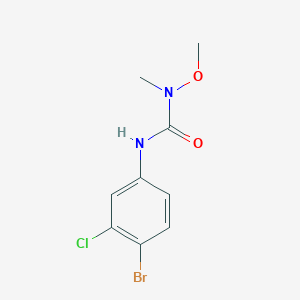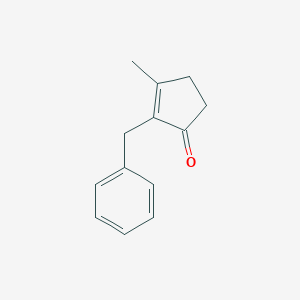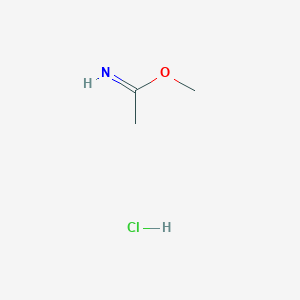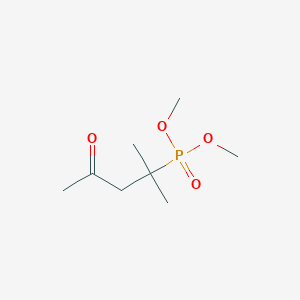
Dimephosphon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimephosphon is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science. Dimephosphon is a phosphonate derivative that is synthesized using a specific method and has unique biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Dimephosphon has been extensively studied for its potential applications in various scientific fields. In medicine, Dimephosphon has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. It has also been investigated for its potential use as a drug delivery system due to its unique chemical properties. In agriculture, Dimephosphon has been studied for its ability to enhance plant growth and improve crop yields. In environmental science, Dimephosphon has been investigated for its potential use in water treatment and soil remediation.
Wirkmechanismus
The mechanism of action of Dimephosphon is complex and not fully understood. It is believed that Dimephosphon works by inhibiting specific enzymes and signaling pathways involved in various biological processes. It has also been shown to bind to specific receptors and transporters in cells, leading to changes in cellular function and metabolism.
Biochemische Und Physiologische Effekte
Dimephosphon has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that Dimephosphon can inhibit the growth of cancer cells and reduce inflammation. It has also been shown to have antioxidant properties and can scavenge free radicals. In animals, Dimephosphon has been shown to improve cognitive function and reduce oxidative stress. It has also been shown to enhance plant growth and improve crop yields.
Vorteile Und Einschränkungen Für Laborexperimente
Dimephosphon has several advantages for use in lab experiments. It is stable under a wide range of conditions and can be easily synthesized in large quantities. It also has a low toxicity profile, making it safe for use in animal studies. However, one limitation of Dimephosphon is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on Dimephosphon. One area of interest is its potential use as a drug delivery system. Researchers are investigating the use of Dimephosphon as a carrier for drugs that target specific cells or tissues. Another area of interest is its potential use in environmental remediation. Researchers are investigating the use of Dimephosphon in water treatment and soil remediation to remove heavy metals and other contaminants. Additionally, further studies are needed to understand the mechanism of action of Dimephosphon and its potential applications in various scientific fields.
Conclusion
In conclusion, Dimephosphon is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is synthesized using a specific method and has unique biochemical and physiological effects. Dimephosphon has been extensively studied for its potential applications in medicine, agriculture, and environmental science. While there are still many unanswered questions about its mechanism of action, Dimephosphon shows great promise for use in various scientific fields in the future.
Synthesemethoden
Dimephosphon is synthesized using a multistep process that involves the reaction of phosphorus trichloride with diethyl phosphite. The product of this reaction is then treated with sodium hydroxide to produce the final product, Dimephosphon. The synthesis of Dimephosphon is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the final product.
Eigenschaften
CAS-Nummer |
14394-26-4 |
|---|---|
Produktname |
Dimephosphon |
Molekularformel |
C8H17O4P |
Molekulargewicht |
208.19 g/mol |
IUPAC-Name |
4-dimethoxyphosphoryl-4-methylpentan-2-one |
InChI |
InChI=1S/C8H17O4P/c1-7(9)6-8(2,3)13(10,11-4)12-5/h6H2,1-5H3 |
InChI-Schlüssel |
MOMJYWJXUNIBGJ-UHFFFAOYSA-N |
SMILES |
CC(=O)CC(C)(C)P(=O)(OC)OC |
Kanonische SMILES |
CC(=O)CC(C)(C)P(=O)(OC)OC |
Andere CAS-Nummern |
14394-26-4 |
Synonyme |
(1,1-dimethyl-3-oxobutyl)phosphonic acid dimethyl ester dimephosphon |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



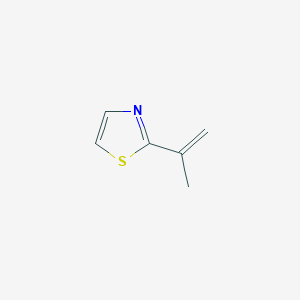

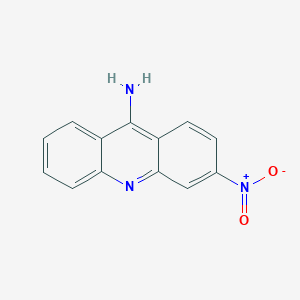
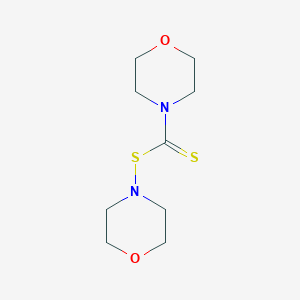
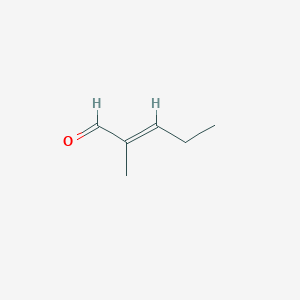
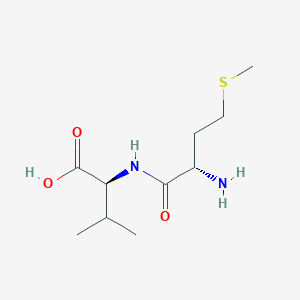
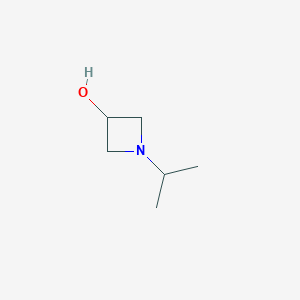
![(2E)-2-[(3E)-4-(3,4-Dimethoxyphenyl)but-3-en-2-ylidene]hydrazine-1-carboxamide](/img/structure/B83565.png)
